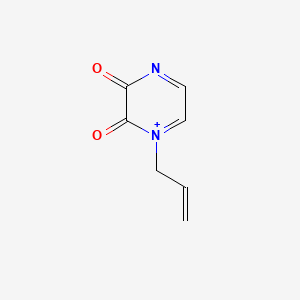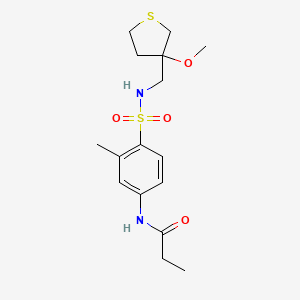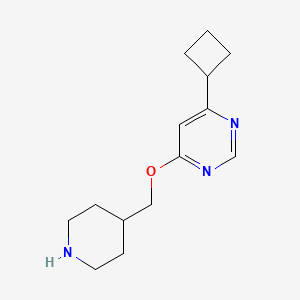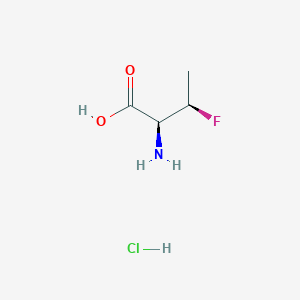
1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP can cause irreversible damage to the dopaminergic neurons in the brain, leading to symptoms that resemble Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis, structure, and reactivity of 1,4-dihydropyrazine derivatives have been a subject of interest due to their unique chemical properties. For instance, the synthesis of 4a,8a-diaza-2,6-dioxa-3,4,7,8-tetrahydro-4,4,8,8-tetramethylanthracene-1,5-dione (DDTTA) showcases the formation of a modestly stable, almost flat 1,4-dihydropyrazine, highlighting its green color and significant solvatochromism in its long-wavelength visible absorption band (Brook, Haltiwanger, & Koch, 1992). This study illustrates the potential of 1,4-dihydropyrazine derivatives in synthesizing novel compounds with interesting optical properties.
Coordination Chemistry
Research into regioisomers of N-hydroxyalkylpyridylpyrazole ligands and their coordination to metals such as Pd(II), Pt(II), and Zn(II) provides insight into the structural versatility of pyrazine derivatives. The separation, characterization, and X-ray diffraction analysis of these complexes reveal diverse coordination geometries and bonding modes, offering pathways for the design of novel coordination compounds (Luque et al., 2011).
Oxidation Studies
The oxidation behavior of 1,4-dihydropyrazines like DDTTA underlines the chemical reactivity of these compounds towards dioxygen in various organic solvents. The study of such oxidations contributes to understanding the stability and reactive intermediates of dihydropyrazines, which are less reactive compared to their biologically active counterparts (Brook, Noll, & Koch, 1997).
Novel Compound Synthesis
Explorations into monoalkylation reactions of symmetrical α-diones offer methodologies for synthesizing monoalkylated 1,2-diones. This technique, through the steric control of dihydropyrazines, allows for selective deprotonation and alkylation, leading to efficient production of monoalkylated diones in good yields. Such synthetic strategies enhance the toolbox for creating diverse organic compounds (Gopal, Nadkarni, & Sayre, 1998).
Electrochemical and Photophysical Properties
The investigation into homobimetallic Re(I) complexes involving 1,4-dihydropyrazine derivatives reveals their potential in luminescent and electrochemical applications. Such studies provide valuable insights into the photophysical properties and electronic structures of bimetallic complexes, suggesting their use in developing new materials for optical and electronic devices (Lin et al., 1992).
Propiedades
IUPAC Name |
1-prop-2-enylpyrazin-1-ium-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h2-3,5H,1,4H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWYRAFUWUYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=NC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)
![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)
![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)



